molecular formula C6H15N3 B089176 1-(2-Hydrazinylethyl)pyrrolidine CAS No. 13562-40-8

1-(2-Hydrazinylethyl)pyrrolidine

Cat. No.: B089176
CAS No.: 13562-40-8
M. Wt: 129.2 g/mol
InChI Key: DJEMQIFUWPFPIR-UHFFFAOYSA-N
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Description

1-(2-Hydrazinylethyl)pyrrolidine is an organic compound with the molecular formula C6H15N3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydrazinylethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydrazinylethyl)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(2-Hydrazinylethyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinylethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(2-Hydrazinylethyl)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which lacks the hydrazinylethyl group.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

    Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.

Uniqueness: this compound is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions, making the compound versatile for different applications.

Conclusion

This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.

Properties

IUPAC Name

2-pyrrolidin-1-ylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c7-8-3-6-9-4-1-2-5-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEMQIFUWPFPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388727
Record name 1-(2-Hydrazinylethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13562-40-8
Record name 1-(2-Hydrazinylethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 200 g of 85% hydrazine hydrate, 200 ml of water, 170 g of N-chloroethylpyrrolidine hydrochloride, and 70 g of potassium carbonate was boiled under reflux for seven hours. Sodium hydroxide (390 g) was added and the mixture was extracted with ether. The ethereal extract, dried and distilled, yielded the title compound, bp 107°-111° C. (18.5 mm).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step Two

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